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molecular formula C15H18OS B8550982 (5-(4-Butylphenyl)thiophen-2-yl)methanol

(5-(4-Butylphenyl)thiophen-2-yl)methanol

Cat. No. B8550982
M. Wt: 246.4 g/mol
InChI Key: DVKNAFSLUXPGIW-UHFFFAOYSA-N
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Patent
US08003648B2

Procedure details

A mixture of 60.2 (0.300 g, 1.55 mmol), 4-n-butylbenzeneboronic acid 60.3 (0.553 g, 3.11 mmol), K2CO3 (0.644 g, 4.66 mmol), and Pd(PPh3)4 (0.180 g, 0.16 mmol) in toluene (5 mL) was stirred overnight at 95° C. The mixture was cooled to room temperature, filtered through a pad of silica gel (EtOAc), and concentrated. The crude product was chromatographed on silica gel (0-40% EtOAc/hexane) to afford 60.4 (0.072 g, 19%). 1H NMR (400 MHz, CDCl3) δ 7.49 (d, 2H), 7.18 (d, 2H), 7.13 (d, 1H), 6.97 (d, H), 4.82 (s, 2H), 2.62 (t, 2H), 1.60 (m, 2H), 1.37 (m, 2H), 0.93 (t, 3H).
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.553 g
Type
reactant
Reaction Step One
Name
Quantity
0.644 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Name
Yield
19%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([CH2:7][OH:8])=[CH:4][CH:3]=1.[CH2:9]([C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1)[CH2:10][CH2:11][CH3:12].C([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:9]([C:13]1[CH:18]=[CH:17][C:16]([C:2]2[S:6][C:5]([CH2:7][OH:8])=[CH:4][CH:3]=2)=[CH:15][CH:14]=1)[CH2:10][CH2:11][CH3:12] |f:2.3.4,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC1=CC=C(S1)CO
Name
Quantity
0.553 g
Type
reactant
Smiles
C(CCC)C1=CC=C(C=C1)B(O)O
Name
Quantity
0.644 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.18 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel (EtOAc)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (0-40% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)C1=CC=C(S1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.072 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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